molecular formula C12H16BrNO2 B1419139 Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate CAS No. 1157814-88-4

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate

Cat. No. B1419139
M. Wt: 286.16 g/mol
InChI Key: CKTAFYPHOFBMFD-UHFFFAOYSA-N
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Description

“Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate” is a chemical compound with the CAS Number: 1157814-88-4 . It has a molecular weight of 286.17 . It is usually in liquid form .


Molecular Structure Analysis

The InChI code for “Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate” is InChI=1S/C12H16BrNO2/c1-12(2,11(15)16-3)14-8-9-6-4-5-7-10(9)13;/h4-7,14H,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate” is a liquid at room temperature . It has a molecular weight of 286.17 . The compound is typically stored at a temperature of 4°C .

Scientific Research Applications

“Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate” is used in the field of organic chemistry .

Application

It has been used in the base-promoted decarboxylative annulation of ynones . This is a type of chemical reaction where a molecule loses a carboxyl group (COOH) in the form of carbon dioxide (CO2).

Method of Application

The method involves a simple and efficient base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and the intramolecular nucleophilic aromatic substitution reaction .

Results

A broad range of benzoxepines were prepared with a broad substrate scope and high regioselectivity in moderate to excellent yields under transition-metal-free conditions . The key intermediates were successfully obtained and characterized unambiguously by single-crystal X-ray crystallography, which could favorably support a decarboxylative annulation mechanism .

Safety And Hazards

“Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate” is considered hazardous . The safety information pictograms indicate danger . Precautionary statements and a Material Safety Data Sheet (MSDS) are available for this compound .

properties

IUPAC Name

methyl 2-[(2-bromophenyl)methylamino]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,11(15)16-3)14-8-9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTAFYPHOFBMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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